molecular formula C8H9BrClNO2 B11786376 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide

Katalognummer: B11786376
Molekulargewicht: 266.52 g/mol
InChI-Schlüssel: SVCYSBXMUMCOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with bromine, chlorine, and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide typically involves the following steps:

    Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.

    Amidation: The resulting bromochlorofuran is then reacted with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H9BrClNO2

Molekulargewicht

266.52 g/mol

IUPAC-Name

4-bromo-5-chloro-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C8H9BrClNO2/c1-4(2)11-8(12)6-3-5(9)7(10)13-6/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

SVCYSBXMUMCOOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC(=C(O1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.